molecular formula C21H19N3OS B10915131 3-methyl-1-phenyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-methyl-1-phenyl-N-(1-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10915131
M. Wt: 361.5 g/mol
InChI Key: GXUJGZXJFYMQSX-UHFFFAOYSA-N
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Description

3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of a thieno[2,3-c]pyrazole derivative with appropriate reagents to introduce the 3-methyl, 1-phenyl, and N5-(1-phenylethyl) groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions to ensure high yields and cost-effectiveness. The use of hydrazine derivatives and ethyl acetoacetate under controlled temperature conditions is a common approach .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-PHENYL-N~5~-(1-PHENYLETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its specific thienopyrazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

3-methyl-1-phenyl-N-(1-phenylethyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N3OS/c1-14(16-9-5-3-6-10-16)22-20(25)19-13-18-15(2)23-24(21(18)26-19)17-11-7-4-8-12-17/h3-14H,1-2H3,(H,22,25)

InChI Key

GXUJGZXJFYMQSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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